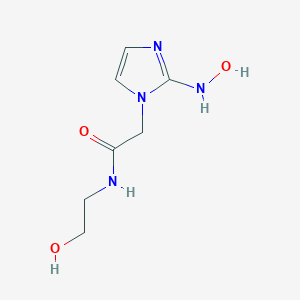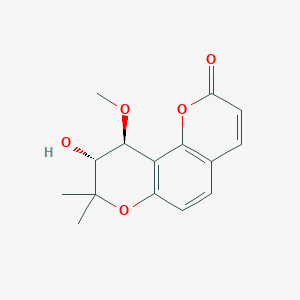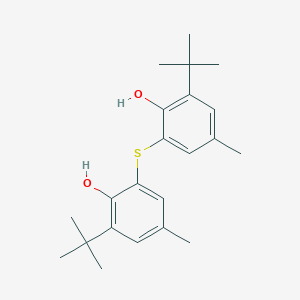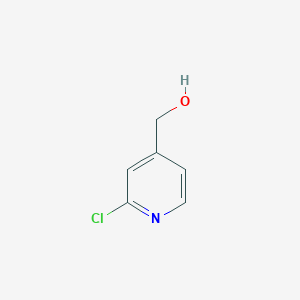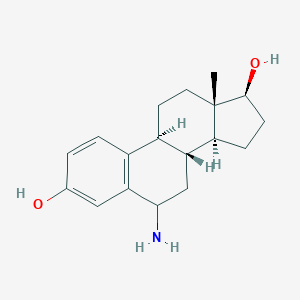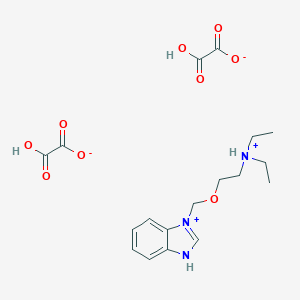
(R)-(+)-2-Acetoxysuccinic anhydride
Descripción general
Descripción
(R)-(+)-2-Acetoxysuccinic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acetilación de Nucleósidos
Este compuesto se utiliza en la acetilación práctica de nucleósidos libres . Se acetilaron eficientemente una serie de nucleósidos, incluidos ribosil, desoxirribosil, arabinosil, acíclicos y piranosil, y muchos fármacos clínicos, incluso a gran escala . Este proceso se logra utilizando anhídrido acético/ácido acético como solvente reutilizable y reactivo de acetilación .
Síntesis de Anhídrido de Ácido Tricarbálico y Derivados de Imida
El compuesto se utiliza en la síntesis de mezclas diastereoméricas de anhídrido de ácido tricarbálico y derivados de imida . Estos derivados se encuentran como fragmentos en varios productos naturales de micotoxinas como la fumonisina B1, la fumonisina B2 y la toxina AAL T A .
Producción de Aerogel
Aunque no se menciona directamente, el compuesto podría usarse potencialmente en la producción de aerogeles . Los aerogeles son nanomateriales funcionales extraordinariamente livianos y porosos que han atraído un interés considerable en la academia y la industria en las últimas décadas .
Degradación de Acetato de Celulosa
El compuesto está involucrado en la degradación del acetato de celulosa en diferentes condiciones acuosas . Comprender el comportamiento de degradación y el rendimiento del acetato de celulosa en diferentes entornos es la base y el requisito previo para lograr su utilización integral y desarrollar métodos de degradación eficientes .
Estabilización de la Emulsión de Acetato de Polivinilo
El compuesto se puede utilizar en la estabilización de la emulsión de acetato de polivinilo
Mecanismo De Acción
Target of Action
®-(+)-2-Acetoxysuccinic anhydride, also known as ®-2,5-dioxotetrahydrofuran-3-yl acetate, is a type of carboxylic acid derivative . The primary targets of this compound are molecules that contain an -NH2 group, such as ammonia and primary amines . These targets play a crucial role in various biochemical reactions, serving as nucleophiles that can attack the carbonyl carbon of the anhydride .
Mode of Action
The interaction of ®-(+)-2-Acetoxysuccinic anhydride with its targets involves a nucleophilic acyl substitution reaction . The nucleophile (-NH2 group) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, resulting in the removal of the leaving group . The overall process involves the substitution of the nucleophile for the leaving group .
Biochemical Pathways
The action of ®-(+)-2-Acetoxysuccinic anhydride affects several biochemical pathways. It is involved in the formation of carboxylic acid derivatives, including amides, esters, and others . These derivatives are formed through nucleophilic acyl substitution reactions . The compound’s action can also lead to the hydrolysis of anhydrides, converting them back to their parent carboxylic acids .
Pharmacokinetics
The general reactivity of carboxylic acid derivatives like this compound is known to be influenced by the electronegativity of the leaving group . More electronegative leaving groups can withdraw electron density from the carbonyl, thereby increasing its electrophilicity and potentially influencing the compound’s bioavailability .
Result of Action
The molecular and cellular effects of ®-(+)-2-Acetoxysuccinic anhydride’s action are largely dependent on the specific biochemical context. In general, its action can lead to the formation of various carboxylic acid derivatives, which can have diverse roles in cellular processes . Additionally, its ability to undergo hydrolysis can influence the balance of carboxylic acids and their derivatives within the cell .
Action Environment
The action, efficacy, and stability of ®-(+)-2-Acetoxysuccinic anhydride can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, which can be an unwanted side reaction . Therefore, steps are often taken to keep the system “dry” or water-free . Additionally, the compound’s reactivity can be influenced by the presence of other molecules that can act as nucleophiles .
Direcciones Futuras
The future of anhydrides in research and industry is promising. They are considered important model reactions for thermal hazard studies . Furthermore, the focus of research is gradually shifting towards industry-relevant factors such as cost-effectiveness, ease of handling, thermal stability, and low toxicity .
Propiedades
IUPAC Name |
[(3R)-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431121 | |
| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79814-40-7 | |
| Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
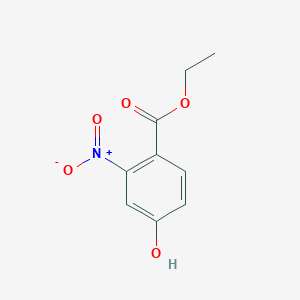
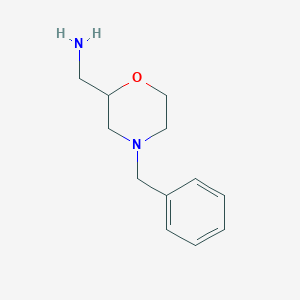
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
